molecular formula C9H12N4O5 B605818 Azido-PEG1-NHS ester CAS No. 1807530-06-8

Azido-PEG1-NHS ester

Cat. No. B605818
M. Wt: 256.22
InChI Key: MGKGKSFTIINDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Azido-PEG1-NHS ester involves the reaction of the azide group with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

Azido-PEG1-NHS ester has a molecular formula of C9H12N4O5 and a molecular weight of 256.2 g/mol . It contains an azide group and an NHS ester linked through a linear PEG chain .


Chemical Reactions Analysis

The azide group in Azido-PEG1-NHS ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Azido-PEG1-NHS ester has a molecular weight of 256.2 g/mol and a molecular formula of C9H12N4O5 . It is soluble in DMSO, DCM, DMF .

Scientific Research Applications

1. Cell Engineering and Drug Delivery

Azido-PEG1-NHS ester plays a significant role in cell engineering. For example, it is used in the chemical engineering of erythrocyte membranes for displaying antibodies on the surface of red blood cells. This process involves using heterobifunctional NHS-PEG-azido and NHS-PEG-alkyne for cell-tolerated chemical engineering, which is crucial for therapeutic applications like antigen removal from serum (Ji et al., 2019).

2. Dynamic Surface Coating for Cell Adhesion

Azido-PEG1-NHS ester is utilized in creating substrates for controlled dynamic cell adhesion. The addition of functional peptides to the culture medium can rapidly trigger cell adhesion, migration, or shape change. This technique is valuable for various applications, including tissue motility assays and patterned coculturing (van Dongen et al., 2013).

3. Signal Transduction in Molecular Electronics and Biochemistry

Research has shown that azido-PEG-succinimide ester oligomers can be used for constant-speed vibrational signaling along the polyethylene glycol chain. This discovery is significant for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

4. Enhancing Bioactivity in Hydrogels

Azido-PEG1-NHS ester is used in the functionalization of bioactive factors in PEG hydrogels, a method employed in regenerative medicine and drug delivery. Reducing the density of PEG linkers on protein backbones during functionalization leads to improved cell adhesion and spreading in bioactive hydrogels (Browning et al., 2013).

5. Site-Specific PEGylation of Proteins

Azido-PEG1-NHS ester facilitates site-specific PEGylation of proteins, enhancing their therapeutic applications. This strategy involves the incorporation of para-azidophenylalanine into proteins, followed by a mild cycloaddition reaction with alkyne derivatized PEG reagents (Deiters et al., 2004).

6. Creating Functional Amphiphilic and Degradable Copolymers

The combination of "clip" and "click" chemistries with azido-PEG1-NHS ester enables the synthesis of functional amphiphilic and degradable copolymers. These copolymers have promising applications in biomedical fields like drug delivery (Freichels et al., 2011).

Safety And Hazards

Azido-PEG1-NHS ester is not classified as a hazard . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If inhaled, the victim should be moved to fresh air . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water .

Future Directions

Azido-PEG1-NHS ester is a click chemistry PEG reagent with broad application . It has potential for use in pharmaceutical research, drug delivery, labeling, and imaging studies . It can also be used to modify proteins, peptides, and other biomolecules, thereby enabling the development of new therapeutic agents .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O5/c10-12-11-4-6-17-5-3-9(16)18-13-7(14)1-2-8(13)15/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKGKSFTIINDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166324
Record name Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-NHS ester

CAS RN

1807530-06-8
Record name Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807530-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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